![molecular formula C18H13F3O3 B5883945 4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5883945.png)
4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one
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Overview
Description
4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one, also known as TF-MBOA, is a synthetic compound that belongs to the class of coumarin derivatives. It is a potent inhibitor of human carboxylesterase 1 (hCE1), which is an enzyme responsible for the metabolism of many drugs. TF-MBOA has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Scientific Research Applications
Medical Science: Anticancer Properties
Coumarin derivatives, including “4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one,” have been studied for their potential anticancer properties. These compounds can interfere with the proliferation of cancer cells and may induce apoptosis . The trifluoromethyl group in particular has been associated with enhanced biological activity, making this derivative a candidate for further investigation in cancer research.
Biomedical Research: Antimicrobial Activity
The antimicrobial activity of coumarin derivatives makes them valuable in biomedical research. They have been tested against a variety of bacterial and fungal strains, showing promise as agents to combat infections . The specific structure of “4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one” could be explored for targeted antimicrobial applications.
Industrial Applications: Optical Brighteners
In the industrial sector, certain coumarin derivatives serve as optical brighteners due to their ability to absorb ultraviolet light and re-emit it as visible blue light . This particular derivative’s structure could be optimized for use in detergents, papers, textiles, and other materials requiring enhanced brightness.
Photodynamic Therapy: Photosensitizers
Coumarin derivatives are also explored as photosensitizers in photodynamic therapy, a treatment modality for cancer . The compound could be investigated for its efficacy in generating reactive oxygen species when exposed to light, which is crucial for the therapeutic effect.
Chemical Sensors: Fluorescent Probes
The fluorescent properties of coumarin derivatives make them excellent candidates for chemical sensors. “4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one” could be used as a fluorescent probe in sensing applications, providing a means to detect and measure the presence of various analytes .
Pharmaceutical Industry: Drug Development
Coumarin derivatives are known to possess various pharmacological activities, such as anticoagulant, anti-inflammatory, and antiviral effects . The unique structure of this compound could lead to the development of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
Target of Action
The compound “4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one” belongs to the coumarin family . Coumarins are known to have a wide range of biological and pharmaceutical properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors . .
Mode of Action
Coumarins are known to interact with various biological targets due to their diverse biological properties . The interaction with these targets leads to changes at the molecular and cellular level, resulting in the observed biological effects .
Biochemical Pathways
Given the diverse biological properties of coumarins, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Given the diverse biological properties of coumarins, it can be inferred that this compound could have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
4-methyl-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3O3/c1-11-7-17(22)24-16-9-14(5-6-15(11)16)23-10-12-3-2-4-13(8-12)18(19,20)21/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKYWOVXJIZACY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one |
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